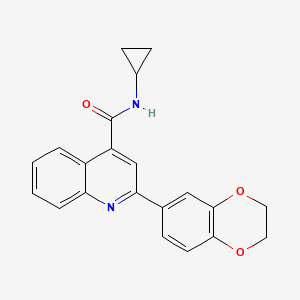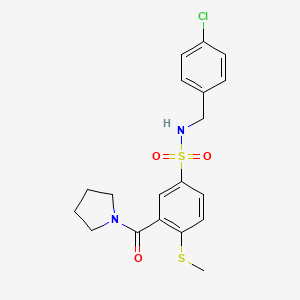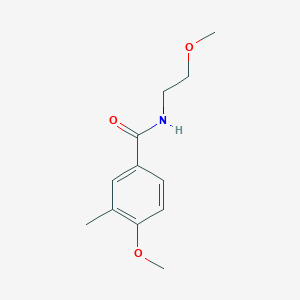
N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide
Descripción general
Descripción
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, aiming to introduce functional groups that impart desired chemical properties. Although specific synthesis methods for N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide are not directly mentioned in the reviewed literature, analogous quinoline compounds have been synthesized through reactions involving cyclization and functionalization steps. These methods often involve the formation of quinoline rings via condensation, cyclization, or other strategic chemical reactions that allow for the introduction of different substituents into the quinoline core (Xuan, 2019).
Molecular Structure Analysis
The molecular structure of quinoline derivatives plays a crucial role in determining their chemical reactivity and potential applications. The structure of N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide, like other quinoline derivatives, includes a bicyclic system consisting of a benzene ring fused to a pyridine ring. This structural motif is known for its stability and ability to participate in various chemical reactions. The substituents attached to the quinoline core significantly influence its electronic properties and reactivity (Mekheimer et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives are reactive towards a range of chemical reactions, including but not limited to nucleophilic substitutions, electrophilic additions, and cycloadditions. The presence of functional groups on the quinoline nucleus allows for the formation of stable chelating complexes with metals, making these compounds interesting for applications in materials science and as corrosion inhibitors. The specific reactivity patterns of N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide would depend on the electronic effects of its substituents and the overall molecular structure (Verma, Quraishi, & Ebenso, 2020).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of specific substituents can enhance solubility in organic solvents or water, which is critical for applications in drug design and materials science. The cyclic and polycyclic structures of quinoline derivatives contribute to their thermal stability and potential utility in high-performance materials (Cantekin, de Greef, & Palmans, 2012).
Chemical Properties Analysis
The chemical properties of N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide, like other quinoline derivatives, include its acidic and basic behaviors, potential for forming hydrogen bonds, and ability to undergo various chemical reactions. These properties are essential for understanding the compound's behavior in biological systems and its potential applications in pharmaceuticals and materials science. Quinoline derivatives' ability to interact with biological targets through non-covalent interactions makes them valuable scaffolds in drug discovery (Jain et al., 2016).
Propiedades
IUPAC Name |
N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(22-14-6-7-14)16-12-18(23-17-4-2-1-3-15(16)17)13-5-8-19-20(11-13)26-10-9-25-19/h1-5,8,11-12,14H,6-7,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJXEZPIEHSKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R*,6S*)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4543183.png)
![2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4543186.png)
![1-methyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4543195.png)
![methyl 4-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4543202.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4543210.png)

![2,4,5-trichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4543220.png)

![1-[(2,4-difluorophenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4543230.png)
![5,7-dimethyl-2-[(4-vinylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4543243.png)
![methyl 2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B4543249.png)
![3-amino-N-1,3-benzothiazol-2-yl-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543263.png)
![2-{1-benzyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4543272.png)
